molecular formula C6H9BrN2 B7964350 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine

1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine

Cat. No.: B7964350
M. Wt: 189.05 g/mol
InChI Key: ITOMXMSCUOKHLN-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of substituted pyrroles This compound is characterized by the presence of a bromine atom at the 5-position of the pyrrole ring and a methylmethanamine group attached to the nitrogen atom

Preparation Methods

The synthesis of 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine typically involves the bromination of a pyrrole derivative followed by the introduction of the N-methylmethanamine group. One common synthetic route includes the following steps:

    Bromination: The starting material, 1H-pyrrole, is brominated at the 5-position using bromine or a bromine-containing reagent under controlled conditions.

    N-Methylation: The brominated pyrrole is then reacted with methylamine or a methylating agent to introduce the N-methylmethanamine group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom or other functional groups.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the N-methylmethanamine group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:

    1-(5-Chloro-1H-pyrrol-3-yl)-N-methylmethanamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    1-(5-Iodo-1H-pyrrol-3-yl)-N-methylmethanamine: Contains an iodine atom, which may result in distinct chemical behavior and applications.

    1-(5-Bromo-1H-pyrrol-3-yl)-N-ethylmethanamine: The presence of an ethyl group instead of a methyl group can influence its biological activity and interactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-1H-pyrrol-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-8-3-5-2-6(7)9-4-5/h2,4,8-9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOMXMSCUOKHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CNC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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